5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
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Overview
Description
5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound that features both benzimidazole and furan moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde typically involves the reaction of 2-mercaptobenzimidazole with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carboxylic acid.
Reduction: 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of new therapeutic agents due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the structure may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid: Similar structure but with an acetic acid group instead of a furan ring.
4-(1H-benzoimidazol-2-ylsulfanyl)phthalonitrile: Contains a phthalonitrile group instead of a furan ring.
Uniqueness
5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is unique due to the combination of benzimidazole and furan moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-7-8-5-6-11(16-8)17-12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAEVIKQDVMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351363 |
Source
|
Record name | 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39689-08-2 |
Source
|
Record name | 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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